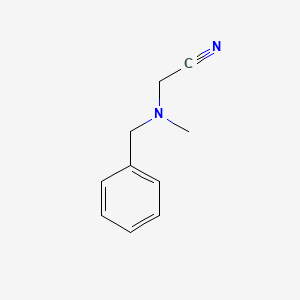

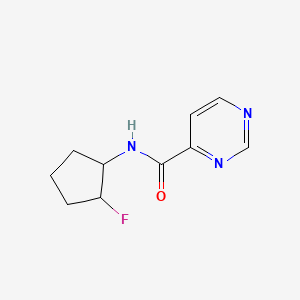

2-(N-Benzyl-N-methylamino)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(N-Benzyl-N-methylamino)acetonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their behaviors in various conditions, which can be useful for understanding the properties and reactions of similar compounds. For instance, the electrochemical reduction of benzoyl azide in acetonitrile is studied in one paper, which could offer insights into the electrochemical behavior of related nitrile compounds . Another

Aplicaciones Científicas De Investigación

Synthesis and Sensing Applications

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized via acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile. These compounds, particularly one with a 3,5-dinitrophenyl group, demonstrated a significant color change from colorless to black in response to fluoride ions, indicating their potential as colorimetric sensors for fluoride detection in solutions. This behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, as supported by UV-Vis and NMR titration experiments and DFT calculations (Younes et al., 2020).

Catalytic Applications in Organic Synthesis

The synthesis and catalytic activities of copper polymers derived from 2-(2-pyridylmethyleneamino)benzenesulfonic acid were explored, demonstrating their effectiveness in the oxidation of cyclohexane using ionic liquids. These findings suggest the potential of such compounds in facilitating chemical transformations under mild conditions, highlighting a novel approach to catalysis that could be relevant for the use of 2-(N-Benzyl-N-methylamino)acetonitrile in similar catalytic frameworks (Hazra et al., 2016).

Mechanistic Insights into Chemical Reactions

Research on the electrochemical reduction of benzoyl azide in acetonitrile has provided valuable insights into the mechanisms of chemical reactions, demonstrating the formation of N-benzoyl benzamide, benzamide, and benzoic acid as products. Such studies are crucial for understanding the intricacies of reaction mechanisms, potentially guiding the application of 2-(N-Benzyl-N-methylamino)acetonitrile in related chemical processes (Arai et al., 1981).

Innovative Approaches to Chemical Synthesis

The synthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile through paired electrosynthesis in acetonitrile highlights innovative methodologies in chemical synthesis. This process showcases the efficiency and versatility of electrochemical methods in producing complex organic compounds, suggesting potential pathways for the synthesis of derivatives of 2-(N-Benzyl-N-methylamino)acetonitrile (Batanero et al., 2002).

Safety and Hazards

Mecanismo De Acción

The compound also contains a nitrile group (-CN), which is a polar functional group. This could potentially allow the compound to interact with various biological targets through polar interactions .

The compound’s action, like that of many drugs, could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the body. These factors could affect the compound’s stability, how well it can reach its target, and how effectively it can interact with its target .

Propiedades

IUPAC Name |

2-[benzyl(methyl)amino]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSXDIGALTYDLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamido)acetate](/img/structure/B2540184.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2540187.png)

![2-[3-(4-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2540191.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2540192.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2540195.png)

![1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2540201.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)

![1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide](/img/structure/B2540206.png)